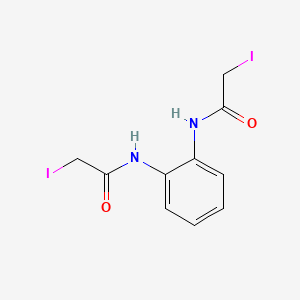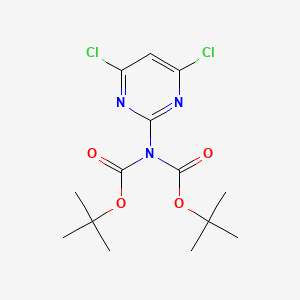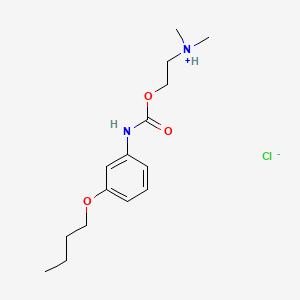![molecular formula C16H9F3N2O2 B13783848 1,6-Naphthyridine-4-carboxylic acid, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13783848.png)
1,6-Naphthyridine-4-carboxylic acid, 2-[4-(trifluoromethyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Naphthyridine-4-carboxylic acid, 2-[4-(trifluoromethyl)phenyl]- is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields .
Métodos De Preparación
The synthesis of 1,6-Naphthyridine-4-carboxylic acid, 2-[4-(trifluoromethyl)phenyl]- typically involves multi-step reactions. One common method includes the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids . This reaction can produce monoarylated or diarylated naphthyridines depending on the equivalents of arylboronic acids used . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity .
Análisis De Reacciones Químicas
1,6-Naphthyridine-4-carboxylic acid, 2-[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
1,6-Naphthyridine-4-carboxylic acid, 2-[4-(trifluoromethyl)phenyl]- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,6-Naphthyridine-4-carboxylic acid, 2-[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, leading to the modulation of various biochemical pathways . For example, its anticancer activity is linked to its ability to inhibit certain enzymes involved in cell proliferation .
Comparación Con Compuestos Similares
1,6-Naphthyridine-4-carboxylic acid, 2-[4-(trifluoromethyl)phenyl]- can be compared with other naphthyridine derivatives such as:
1,5-Naphthyridines: These compounds also exhibit significant biological activities but differ in their chemical structure and reactivity.
1,8-Naphthyridines: Known for their medicinal properties, these compounds have a different arrangement of nitrogen atoms in the ring system.
Pyridopyridines: These compounds share a similar fused-ring system but have different biological and chemical properties.
The unique presence of the trifluoromethyl group in 1,6-Naphthyridine-4-carboxylic acid, 2-[4-(trifluoromethyl)phenyl]- distinguishes it from other similar compounds, enhancing its stability and biological activity .
Propiedades
Fórmula molecular |
C16H9F3N2O2 |
|---|---|
Peso molecular |
318.25 g/mol |
Nombre IUPAC |
2-[4-(trifluoromethyl)phenyl]-1,6-naphthyridine-4-carboxylic acid |
InChI |
InChI=1S/C16H9F3N2O2/c17-16(18,19)10-3-1-9(2-4-10)14-7-11(15(22)23)12-8-20-6-5-13(12)21-14/h1-8H,(H,22,23) |
Clave InChI |
FVQHVXHEUYLGOD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC3=C(C=NC=C3)C(=C2)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride](/img/structure/B13783769.png)
![3-[(E)-N-anilino-C-methylcarbonimidoyl]-4-hydroxy-1-methylquinolin-2-one](/img/structure/B13783771.png)

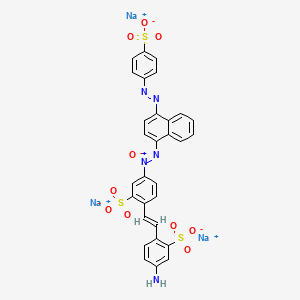
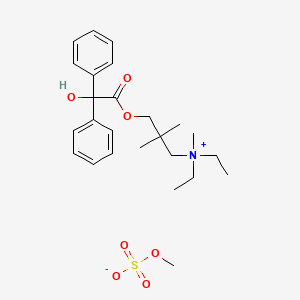
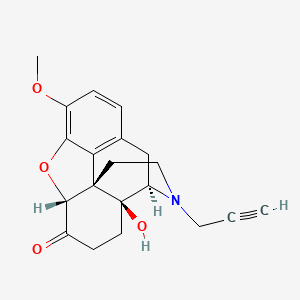
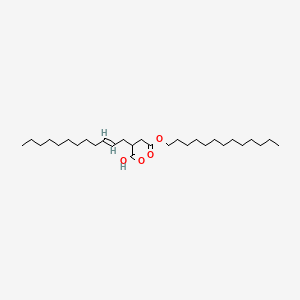
![Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, benzoate](/img/structure/B13783828.png)
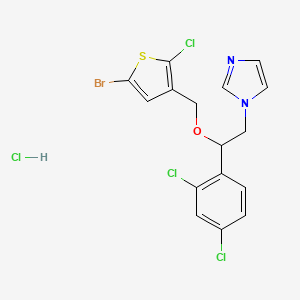

![Spiro[4.6]undecane-2-carbonyl chloride](/img/structure/B13783847.png)
